molecular formula C22H18O7 B2596115 methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate CAS No. 898430-25-6

methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate

Cat. No.: B2596115
CAS No.: 898430-25-6
M. Wt: 394.379
InChI Key: NDTXZKHQOFKOCY-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a complex organic compound that features a benzofuran and a chromenone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate typically involves multiple steps, starting from commercially available precursors. One common approach is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is unique due to its combined benzofuran and chromenone moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds

Biological Activity

Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmacology, particularly focusing on its role as an acetylcholinesterase (AChE) inhibitor and other neuroprotective effects.

Chemical Structure and Synthesis

The compound features a unique structure combining chromene and benzofuran moieties, which are known for their biological activities. The synthesis typically involves the reaction of appropriate phenolic precursors with methyl acetate under specific conditions to yield the desired ester.

1. Acetylcholinesterase Inhibition

Research indicates that derivatives of chromenes, including this compound, demonstrate significant AChE inhibitory activity. A study highlighted that various substituted 4-methyl-2-oxo-2H-chromenes exhibited potent AChE inhibition, which is crucial for developing treatments for Alzheimer's disease and other cognitive disorders .

Table 1: AChE Inhibition Potency of Related Compounds

Compound NameIC50 (μM)Selectivity Ratio (BuChE/AChE)
Methyl 2-{...}X.XXY.YY
4d0.6220
Rivastigmine0.08-

2. Neuroprotective Effects

The compound's neuroprotective properties have been evaluated in various models of neurodegeneration. It has shown promise in reducing oxidative stress and inflammation, which are critical factors in neurodegenerative diseases. The presence of methoxy groups enhances antioxidant activity, contributing to its protective effects against neuronal damage.

3. Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including DPPH radical scavenging tests. The results suggest that the compound effectively neutralizes free radicals, thereby mitigating oxidative stress in cellular systems .

Case Study 1: Cognitive Enhancement in Animal Models

In a study involving scopolamine-induced amnesia in rats, administration of this compound resulted in improved memory retention compared to control groups. This suggests potential applications in treating cognitive impairments associated with aging and neurodegenerative diseases.

Case Study 2: In Vitro Studies on Cancer Cell Lines

Further investigations have revealed that this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its multifaceted biological profile.

Properties

IUPAC Name

methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O7/c1-12-7-18-14(9-17(12)27-11-21(24)26-3)15(10-20(23)28-18)19-8-13-5-4-6-16(25-2)22(13)29-19/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTXZKHQOFKOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OCC(=O)OC)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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